molecular formula C16H17IO3 B3520873 [3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol

[3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol

Cat. No.: B3520873
M. Wt: 384.21 g/mol
InChI Key: DUCYAXDDBLVJFG-UHFFFAOYSA-N
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Description

[3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol is an organic compound with a complex structure that includes iodine, methoxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

[3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The iodine group can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

[3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCYAXDDBLVJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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